molecular formula C89H130N24O24 B1591194 H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 CAS No. 99588-52-0

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2

货号: B1591194
CAS 编号: 99588-52-0
分子量: 1920.1 g/mol
InChI 键: GNNFMZHECHAEGF-IHFUZBNMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 is an endogenous mammalian neuropeptide that is structurally related to the molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2). It is known for its role in modulating opioid effects and has been studied for its potential in various biological processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is conducted under Good Manufacturing Practice conditions to ensure the purity and quality of the final product .

化学反应分析

Critical Challenges

  • Steric Hindrance : Proline and adjacent residues (e.g., Pro-Gln-Arg) may slow coupling efficiency, requiring extended reaction times .

  • Oxidation of Tryptophan : Trp (position 10) is prone to oxidation; synthesis is performed under inert atmosphere .

Hydrolytic Degradation

  • Acid/Base Sensitivity :

    • Glu Residues : Glutamic acid (position 3) undergoes deamidation at pH > 7, forming pyroglutamate .

    • Ser/Thr Residues : Serine (positions 6, 7, 11) is susceptible to β-elimination under alkaline conditions .

Enzymatic Degradation

  • Protease Targets :

    Protease TypeCleavage Site (Position)Mechanism
    Serine ProteasesPhe-Trp (9–10), Arg-Phe (18–19)Hydrolysis via catalytic triad (Asp-His-Ser)
    MetalloproteasesLeu-Ala (13–14)Zn²⁺-dependent hydrolysis of Ala-Ala bond

Side-Chain Modifications

  • Glu (Position 3) :

    • Forms esters or amides via carboxylate activation (e.g., with EDC/NHS) .

  • Arg (Position 17) :

    • Guanidino group participates in hydrogen bonding and electrostatic interactions .

  • Trp (Position 10) :

    • Undergoes electrophilic substitution (e.g., halogenation) or oxidation to kynurenine derivatives .

Host-Guest Complexation

  • Cucurbit uril (Q8) Binding :

    Peptide SegmentBinding Affinity (Kₐ, M⁻¹)Thermodynamic Parameters
    Trp-Ser-Leu (10–12)4.6 × 10⁵ΔG = −13.3 kcal/mol, ΔH = −5.6 kcal/mol
    Phe-NH₂ (C-terminus)2.0 × 10⁶Enhanced via aromatic stacking

Stability Optimization Strategies

  • Cyclization : Introducing lactam bridges (e.g., between Glu³ and Lys analogs) reduces enzymatic degradation .

  • PEGylation : Conjugation with polyethylene glycol (PEG) at Ser residues improves plasma half-life .

Comparative Analysis of Analogues

ModificationImpact on StabilityBioactivity
D-Trp at position 102.5× ↑ protease resistanceRetains receptor binding
Ala→Pro at position 14Prevents β-sheet aggregationNo effect on function

Key Findings

  • The peptide’s C-terminal amidation enhances resistance to carboxypeptidase-mediated hydrolysis .

  • Aromatic residues (Phe, Trp) dominate interactions with synthetic hosts like cucurbiturils, enabling drug delivery applications .

  • Serine-rich regions (positions 6–7, 11) are hotspots for post-translational modifications (e.g., phosphorylation) .

For further details, refer to enzymatic studies , synthetic protocols , and host-guest interaction models .

科学研究应用

Chemical Applications

Peptide Synthesis and Modification:
H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows for the controlled assembly of peptides by sequentially adding amino acids to a resin-bound chain, which can be modified for various research purposes.

Chemical Reactions:
The compound undergoes various chemical reactions, including oxidation and reduction, which are essential for understanding peptide stability and reactivity. The oxidation of methionine residues can lead to the formation of methionine sulfoxide, while reduction reactions can restore the original methionine structure.

Biological Applications

Neuropeptide Functionality:
This compound is known to interact with specific receptors in the central nervous system, modulating opioid effects and influencing neurotransmitter release. Its role in pain management and gastrointestinal disorders has been a significant focus of research.

Biomaterials Development:
Recent studies have highlighted the potential of self-assembled peptide hydrogels derived from similar sequences. These hydrogels exhibit excellent biocompatibility and mechanical properties, making them suitable for applications in tissue engineering and regenerative medicine . They can facilitate cell adhesion and proliferation, crucial for hard tissue repair.

Medical Applications

Therapeutic Potential:
Research indicates that this compound may have therapeutic applications in managing pain and treating gastrointestinal disorders. Its ability to modulate opioid receptor activity suggests it could be developed into a novel treatment option for conditions related to pain perception.

Drug Development:
The compound's structure allows it to be a candidate for designing peptide-based drugs. Peptide therapeutics have gained popularity due to their specificity and reduced side effects compared to traditional small-molecule drugs .

Industrial Applications

Peptide-Based Drug Formulation:
In the pharmaceutical industry, this compound is being explored for its potential in drug formulation. Its properties can be harnessed to create more effective delivery systems for therapeutic agents, enhancing their efficacy and stability during storage and administration .

  • Neuropeptide Modulation:
    A study demonstrated that this compound effectively modulated opioid receptor activity in vitro, suggesting its potential as a therapeutic agent for pain relief.
  • Tissue Engineering Applications:
    Research on peptide hydrogels indicated that incorporating sequences similar to H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Qn-Arg-Phe-NH2 enhanced cell attachment and proliferation in hard tissue scaffolds, showcasing its utility in regenerative medicine .
  • Drug Development Initiatives:
    Recent advances in peptide-based drug formulation have highlighted the use of compounds like H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Qn-Arg-Phe-NH2 in creating targeted therapies with improved pharmacokinetic profiles .

作用机制

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 exerts its effects by binding to specific receptors in the central nervous system. It modulates opioid effects by interacting with opioid receptors and other neuropeptide receptors. The exact molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and its potent modulatory effects on opioid-induced responses. It has a higher potency compared to F-8-Famide in certain biological assays .

生物活性

The compound H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 is a peptide that exhibits various biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

This peptide consists of 18 amino acids with a specific sequence that contributes to its biological function. The presence of amino acids like Proline (Pro) and Phenylalanine (Phe) is notable due to their roles in protein structure and function.

Anticancer Properties

Research has indicated that peptides similar to this compound exhibit anticancer properties. For instance, cyclic dipeptides derived from similar structures have shown cytotoxic effects against various cancer cell lines such as glioblastoma and breast cancer cells. In particular, studies have reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Peptide Cell Line IC50 (μM)
Cyclo (l-Phe-l-Hyp)U87-MG5.8
Cyclo (l-Leu-l-Pro)OVCAR-811.9
H-Ala-Gly-Glu-Gly-Leu...Not yet tested-

The mechanism by which this peptide exerts its effects may involve interaction with specific receptors or pathways associated with cancer cell growth and survival. For example, peptides have been shown to modulate signaling pathways related to apoptosis and cell cycle regulation. The presence of basic amino acids like Arginine (Arg) may enhance receptor binding, potentially leading to increased biological activity .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that peptides similar to this compound may have neuroprotective effects. They could modulate neurotransmitter systems or protect neuronal cells from oxidative stress, presenting a potential avenue for treating neurodegenerative diseases .

Case Studies

  • Cyclic Dipeptide Study : A study investigated the effects of cyclic dipeptides on glioma cells, revealing significant cytotoxicity at low concentrations. The findings suggested that structural modifications could enhance the efficacy of these compounds against resistant cancer types .
  • Neuroprotective Peptides : Research on marine-derived peptides demonstrated their ability to protect against oxidative stress in neuronal models, highlighting the potential for developing neuroprotective therapies based on similar peptide structures .

常见问题

Basic Research Questions

Q. How is the primary structure of H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 determined?

  • Methodological Answer : The primary structure is confirmed via tandem mass spectrometry (MS/MS) and Edman degradation. MS/MS fragments the peptide to analyze amino acid sequences, while Edman degradation sequentially removes N-terminal residues for identification. High-resolution techniques like HPLC-MS (high-performance liquid chromatography-mass spectrometry) are critical for resolving complex mixtures and verifying sequence integrity . Circular dichroism (CD) spectroscopy may supplement structural analysis by assessing secondary structures like α-helices or β-sheets in solution .

Q. What strategies are recommended for synthesizing this peptide with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:

  • Resin selection : Wang or Rink amide resin for C-terminal amidation.
  • Coupling optimization : Double couplings for sterically hindered residues (e.g., Trp, Arg).
  • Deprotection and cleavage : TFA cocktails with scavengers (e.g., H₂O, TIPS) to minimize side reactions.
    Post-synthesis purification via RP-HPLC (C18 columns, 0.1% TFA in H₂O/ACN gradients) ensures >95% purity. Analytical HPLC and MALDI-TOF MS validate molecular weight and purity .

Q. Which analytical techniques ensure batch-to-batch consistency in peptide quality?

  • Methodological Answer : Implement a multi-tiered analytical workflow:

  • RP-HPLC : Monitors purity using UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues).
  • LC-MS : Confirms molecular weight and detects truncations/modifications.
  • Amino acid analysis (AAA) : Hydrolyzes the peptide to quantify residue composition.
  • Circular dichroism (CD) : Assesses conformational consistency in buffered solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability studies with DOE (Design of Experiments):

  • Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and ionic strength.
  • Response metrics : Degradation kinetics (HPLC peak area), aggregation (dynamic light scattering).
    Contradictions arise from oxidation (Met, Trp) or deamidation (Gln, Asn). Mitigate via:
  • Lyophilization : Stabilizes labile residues in inert atmospheres.
  • Buffering : Use citrate (pH 3–6) or Tris (pH 7–9) to minimize hydrolysis.
  • Molecular dynamics (MD) simulations : Predict degradation hotspots (e.g., Ser-Ser motifs) .

Q. What computational approaches optimize synthesis yield and minimize side products?

  • Methodological Answer : Integrate AI-driven algorithms with COMSOL Multiphysics for process simulation:

  • Machine learning (ML) : Predicts coupling efficiency based on residue hydrophobicity and steric parameters.
  • Reactor design : Simulate fluid dynamics in continuous-flow SPPS to reduce aggregation.
  • DOE-guided optimization : Prioritize factors like coupling time, solvent polarity, and resin swelling.
    Validate predictions with small-scale syntheses and LC-MS/MS .

Q. How to validate receptor binding specificity amid conflicting in vitro vs. in vivo activity data?

  • Methodological Answer : Conduct binding assays with orthogonal techniques:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka, kd) in real time.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • NMR spectroscopy : Maps binding epitopes using ¹⁵N-labeled receptors.
    Discrepancies may arise from peptide aggregation or proteolytic cleavage in vivo. Address via:
  • Stabilizing modifications : D-amino acids or PEGylation at protease-prone sites (e.g., Leu-Ser).
  • Metabolomics : Track in vivo degradation using LC-MS/MS .

Q. Data Contradiction Analysis Framework

Scenario Potential Causes Resolution Strategies
Variability in bioactivityAggregation, oxidation, or batch impuritiesSEC-HPLC for aggregation analysis; AAA for purity
Stability vs. pH claimsBuffer-specific ion effectsRe-test in multiple buffers (phosphate, acetate)
Receptor binding conflictsConformational changes in vivo vs. in vitroCD spectroscopy under physiological conditions

属性

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNFMZHECHAEGF-IHFUZBNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H130N24O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1920.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99588-52-0
Record name A18Famide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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